Cas no 35120-10-6 ((Methylthio)acetonitrile)
(Methylthio)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- (Methylthio)acetonitrile
- cyanomethyl methyl sulfide
- methylsulfenylacetonitrile
- S-Methylthioglycolonitrile
- Acetonitrile,(methylthio)- (9CI)
- NSC207831
- Methylthioacetonitrile
- (Methylthio)-acetonitrile
- Acetonitrile, (methylthio)-
- 2-(methylsulfanyl)acetonitrile
- ZRIGDBVSVFSVLL-UHFFFAOYSA-N
- CH3SCH2CN
- (Methylmercapto)acetonitrile
- (Methylsulfanyl)acetonitrile #
- (Methylthio)acetonitrile, 99%
- NE10130
- M0941
- InChI=1/C3H5NS/c1-5-3-2-4/h3H2,1H
- MFCD00001925
- J-019951
- CS-0204347
- 2-methylsulfanylacetonitrile
- 35120-10-6
- DTXSID30188623
- NSC 207831
- NSC-207831
- AKOS005255357
- D91408
- SY049663
- NS00029778
- EN300-64959
- EINECS 252-383-0
- FT-0604988
-
- MDL: MFCD00001925
- Inchi: 1S/C3H5NS/c1-5-3-2-4/h3H2,1H3
- InChI Key: ZRIGDBVSVFSVLL-UHFFFAOYSA-N
- SMILES: S(C)CC#N
- BRN: 1738015
Computed Properties
- Exact Mass: 87.01430
- Monoisotopic Mass: 87.01427
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 51.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 49.1
Experimental Properties
- Color/Form: liquid
- Density: 1.039 g/mL at 25 °C(lit.)
- Melting Point: [ { "boiling point": "60°C/13mmHg(lit.)" }, { "Storage conditions": "storage temperature2-8°C" } ]
- Boiling Point: 60°C/13mmHg(lit.)
- Flash Point: 154 °F
- Refractive Index: n20/D 1.483(lit.)
- PSA: 49.09000
- LogP: 0.87298
- Solubility: Slightly soluble
- Merck: [ { "flash point(Degrees Celsius)": "68°C(lit.)" } ]
- Sensitiveness: [ { "boiling point": "60°C/13mmHg(lit.)" }, { "Storage conditions": "storage temperature2-8°C" } ]
(Methylthio)acetonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:[ { "flash point(Degrees Celsius)": "68°C(lit.)" } ]
- Hazard Statement: H227-H302+H312+H332-H314
- Warning Statement: P210-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 1760 8/PG 2
- WGK Germany:3
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S23-S27-S28-S36/37/39-S38
- RTECS:[ { "flash point(Degrees Celsius)": "68°C(lit.)" } ]
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R20/21/22
(Methylthio)acetonitrile Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(Methylthio)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862103-5g |
(Methylthio)acetonitrile |
35120-10-6 | ≥99%(GC) | 5g |
¥207.90 | 2022-01-10 | |
| TRC | M222445-250mg |
(Methylthio)acetonitrile |
35120-10-6 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222445-500mg |
(Methylthio)acetonitrile |
35120-10-6 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M222445-2.5g |
(Methylthio)acetonitrile |
35120-10-6 | 2.5g |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862103-1g |
(Methylthio)acetonitrile |
35120-10-6 | ≥99%(GC) | 1g |
¥71.10 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0941-10G |
(Methylthio)acetonitrile |
35120-10-6 | >99.0%(GC) | 10g |
¥590.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0941-25G |
(Methylthio)acetonitrile |
35120-10-6 | >99.0%(GC) | 25g |
¥1420.00 | 2024-04-16 | |
| abcr | AB174324-5 g |
(Methylthio)acetonitrile, 99%; . |
35120-10-6 | 99% | 5g |
€48.20 | 2022-06-11 | |
| abcr | AB174324-25 g |
(Methylthio)acetonitrile, 99%; . |
35120-10-6 | 99% | 25g |
€83.00 | 2022-06-11 | |
| abcr | AB174324-100 g |
(Methylthio)acetonitrile, 99%; . |
35120-10-6 | 99% | 100g |
€193.00 | 2022-06-11 |
(Methylthio)acetonitrile Suppliers
(Methylthio)acetonitrile Related Literature
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1. A [2++ 4] polar cycloaddition of α-thiocarbocations with 1,3-dienes: synthesis and thermal reaction of 1-acyl-1-methylthio-2-vinylcyclopropanesHiroyuki Ishibashi,Motofumi Okada,Hiroshi Nakatani,Masazumi Ikeda,Yasumitsu Tamura J. Chem. Soc. Perkin Trans. 1 1986 1763
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2. A [2++ 4] polar cycloaddition of α-thiocarbocations with 1,3-dienes: synthesis and thermal reaction of 1-acyl-1-methylthio-2-vinylcyclopropanesHiroyuki Ishibashi,Motofumi Okada,Hiroshi Nakatani,Masazumi Ikeda,Yasumitsu Tamura J. Chem. Soc. Perkin Trans. 1 1986 1763
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3. C-alkylations of indoles and pyrroles with α-chloro sulfides on an alumina surface: a short synthesis of dithyreanitrileHiroyuki Ishibashi,Naoki Mita,Naoko Matsuba,Tomoko Kubo,Mariko Nakanishi,Masazumi Ikeda J. Chem. Soc. Perkin Trans. 1 1992 2821
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Deng-Yuan Li,Jia-Yan Chen,Da-Fu Feng,Shuang Chen,Xian-Kuan Xu,Li Dang,Pei-Nian Liu Chem. Commun. 2020 56 8222
-
Yue Li Anal. Methods 2013 5 6933
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on (Methylthio)acetonitrile
Comprehensive Overview of (Methylthio)acetonitrile (CAS No. 35120-10-6): Properties, Applications, and Industry Insights
(Methylthio)acetonitrile (CAS No. 35120-10-6) is a specialized organic compound with the molecular formula C3H5NS. This sulfur-containing nitrile derivative is widely recognized for its versatility in synthetic chemistry and industrial applications. The compound's unique structure, featuring a methylthio group (-SCH3) attached to an acetonitrile moiety, makes it a valuable intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity profile allows for diverse transformations, including nucleophilic substitutions and cyclization reactions.
In recent years, the demand for (Methylthio)acetonitrile has grown significantly due to its role in developing sustainable chemical processes. Researchers are increasingly focusing on green chemistry approaches to synthesize this compound, minimizing environmental impact. A trending topic in scientific forums involves optimizing catalytic systems for the synthesis of 35120-10-6 using renewable feedstocks. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
The compound's physicochemical properties contribute to its industrial utility. With a molecular weight of 87.14 g/mol and characteristic nitrile absorption bands in IR spectroscopy (2250 cm-1), (Methylthio)acetonitrile exhibits moderate solubility in polar organic solvents while being sparingly soluble in water. These properties make it particularly useful in multistep organic synthesis, where controlled reactivity is essential. Analytical techniques such as GC-MS and HPLC are commonly employed for purity assessment, with commercial grades typically exceeding 95% purity.
From an application perspective, 35120-10-6 serves as a key building block in heterocyclic chemistry. It's frequently employed in the synthesis of thiazole derivatives, which find applications in medicinal chemistry and material science. Recent patent literature reveals innovative uses in electronic materials, particularly in the development of organic semiconductors. This connection to advanced materials has sparked interest among researchers exploring alternatives to conventional silicon-based technologies.
Safety considerations for handling (Methylthio)acetonitrile follow standard laboratory protocols for nitrile compounds. Proper ventilation and personal protective equipment (PPE) are recommended during manipulation. The compound's stability under normal conditions and compatibility with common storage materials make it manageable in industrial settings. Regulatory databases indicate compliance with major chemical inventories worldwide, including TSCA (US), REACH (EU), and ENCS (Japan).
Emerging research directions for CAS 35120-10-6 include its potential in biocatalysis and enantioselective synthesis. The compound's ability to serve as a precursor for chiral auxiliaries has attracted attention in asymmetric catalysis. Furthermore, its application in click chemistry transformations demonstrates the growing intersection between traditional organic synthesis and modern synthetic methodologies. These developments position (Methylthio)acetonitrile as a compound of continuing relevance in 21st-century chemical innovation.
Market analysis indicates steady growth in the fine chemicals sector for intermediates like 35120-10-6. The compound's supply chain remains robust, with multiple manufacturers offering technical and research-grade quantities. Quality control specifications typically include parameters such as assay percentage, water content, and residual solvent levels. Purchasers frequently search for bulk pricing information and custom synthesis options, reflecting the compound's importance in both large-scale production and specialized research applications.
In conclusion, (Methylthio)acetonitrile (CAS No. 35120-10-6) represents a multifaceted chemical intermediate with expanding applications across scientific disciplines. Its combination of synthetic utility, manageable handling characteristics, and alignment with sustainable chemistry trends ensures its continued importance in both academic and industrial contexts. As research into specialty chemicals advances, this compound will likely find new roles in emerging technological fields.
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